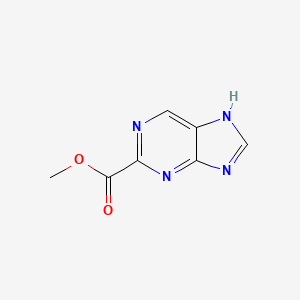

methyl 7H-purine-2-carboxylate

Description

Foundational Aspects of Purine (B94841) Heterocyclic Chemistry

To appreciate the nuances of methyl 7H-purine-2-carboxylate, a foundational understanding of the purine system is essential.

The purine structure consists of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, forming a bicyclic heterocyclic system. numberanalytics.comvaia.com This fusion of two aromatic rings results in a larger aromatic system. The aromaticity of purine is a consequence of the delocalization of π-electrons across both rings. stackexchange.com The purine ring system is numbered according to IUPAC nomenclature, with nitrogen atoms at positions 1, 3, 7, and 9. numberanalytics.com The presence of these nitrogen atoms imparts basic properties to the purine ring. wikipedia.org

Purine scaffolds are considered "privileged structures" in medicinal chemistry and organic synthesis due to their proven interaction with a wide range of biological targets. researchgate.netresearchgate.net Their structural versatility allows for the synthesis of a vast array of derivatives with diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. mdpi.comontosight.ai

The ability to modify the purine core at various positions through modern synthetic methodologies, such as metal-mediated cross-coupling reactions, has significantly expanded the chemical space accessible to researchers. ingentaconnect.com This has led to the development of novel purine-based compounds with tailored properties for specific applications in drug discovery and materials science. researchgate.netingentaconnect.com The purine ring serves as a versatile template for constructing complex molecules with potential therapeutic applications. acs.org

Nomenclature and Specificity of this compound

The precise naming and structural definition of this compound are crucial for distinguishing it from other related compounds.

Positional isomerism arises when a functional group can be attached to different positions on a parent structure. In the case of purine carboxylates, the carboxylic acid or ester group can be located at any of the carbon atoms of the purine ring, leading to various positional isomers. For instance, methyl purine-6-carboxylate and methyl purine-8-carboxylate are positional isomers of methyl purine-2-carboxylate. nih.govvulcanchem.com

The position of the carboxylate group significantly influences the molecule's electronic properties, reactivity, and potential biological interactions. For example, a carboxylate group at the C2 position, as in this compound, will have different electronic effects on the purine ring compared to a substituent at the C6 or C8 position. vulcanchem.com

Table 1: Examples of Positional Isomers of Methyl Purine Carboxylate

| Compound Name | Position of Carboxylate Group |

| This compound | C2 |

| Methyl 9H-purine-6-carboxylate | C6 |

| Ethyl 2,6-dichloro-9H-purine-8-carboxylate | C8 |

This table provides examples of different positional isomers of purine carboxylates, highlighting the varied placement of the ester functional group.

Purine can exist in different tautomeric forms, which are isomers that differ in the location of a proton. wikipedia.org The most common tautomers involve the migration of a hydrogen atom between the nitrogen atoms of the purine ring. The four main prototrophic tautomers are the 1H, 3H, 7H, and 9H forms. mdpi.com

In the gas phase, the stability of these tautomers generally follows the order 9H > 7H > 3H > 1H. rsc.orgacs.org However, the presence of substituents and the solvent environment can influence the relative stability of these forms. mdpi.com The designation "7H" in this compound specifies that the hydrogen atom on the imidazole ring is located at the N7 position. vulcanchem.com This particular tautomeric form can be favored under certain synthetic conditions. vulcanchem.com

Research Landscape of Purine Carboxylates and Esters

The field of purine carboxylates and their corresponding esters is an active area of chemical research. These compounds are often explored as intermediates in the synthesis of more complex purine derivatives. nih.gov Esters, in general, are valued in organic synthesis and are found in a wide range of natural products and pharmaceuticals. libretexts.orgresearchgate.net

Research in this area encompasses the development of efficient synthetic methods for their preparation and the investigation of their chemical reactivity. mdpi.comresearchgate.net The ester functional group can be readily converted into other functional groups, such as amides or carboxylic acids, providing a versatile handle for chemical modification. mdpi.com Furthermore, the electronic-withdrawing nature of the carboxylate group can influence the reactivity of the purine ring itself, making these compounds interesting substrates for further chemical transformations. vulcanchem.com The demand for novel compounds in various fields, including materials science and medicinal chemistry, continues to drive research into the synthesis and properties of purine carboxylates and esters. transparencymarketresearch.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 7H-purine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c1-13-7(12)6-8-2-4-5(11-6)10-3-9-4/h2-3H,1H3,(H,8,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFAHLMJQTMLCJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C2C(=N1)N=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80759387 | |

| Record name | Methyl 7H-purine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80759387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95121-02-1 | |

| Record name | Methyl 7H-purine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80759387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Pathways Involving Methyl 7h Purine 2 Carboxylate

Detailed Mechanisms of Purine (B94841) Ring Construction

The synthesis of the purine ring system is a fundamental process in biochemistry, primarily occurring through the de novo biosynthesis pathway. news-medical.net This intricate process assembles the purine ring onto an activated ribose-5-phosphate (B1218738) backbone, culminating in the formation of inosine (B1671953) monophosphate (IMP), the common precursor to other purine nucleotides. wikipedia.orgcolumbia.edu The construction of the purine ring involves a sequence of eleven enzyme-catalyzed steps. news-medical.net

The atoms that constitute the purine ring are sourced from various small molecules:

N1 is derived from the amino group of aspartate. utah.edu

C2 and C8 come from formyl groups transferred by N¹⁰-formyl-tetrahydrofolate (N¹⁰-formyl-THF). wikipedia.orgcolumbia.edu

N3 and N9 are supplied by the amide group of glutamine. utah.edu

C4 , C5 , and N7 are contributed by a glycine (B1666218) molecule. wikipedia.org

C6 originates from bicarbonate (CO₂). wikipedia.org

The process begins with the activation of ribose-5-phosphate to form 5-phosphoribosyl-α-pyrophosphate (PRPP). news-medical.netpharmaguideline.com The committed step in the pathway is the displacement of the pyrophosphate group of PRPP by the amide nitrogen of glutamine, a reaction that establishes the future N9 of the purine ring. news-medical.netutah.edu Subsequent steps involve the sequential addition of atoms from glycine, a formyl group, glutamine, and the closure of the imidazole (B134444) ring. columbia.edu This is followed by the addition of carbon from CO₂, nitrogen from aspartate, and a final formyl group, leading to the second ring closure that completes the purine structure to form IMP. columbia.edu From the IMP precursor, further enzymatic modifications would be required to yield a 2-carboxylated purine derivative like methyl 7H-purine-2-carboxylate.

Table 1: Atomic Origins in the De Novo Purine Ring Synthesis

| Purine Ring Atom | Source Molecule | Citation |

|---|---|---|

| N1 | Aspartate | wikipedia.orgutah.edu |

| C2 | N¹⁰-Formyl-THF | wikipedia.orgcolumbia.edu |

| N3 | Glutamine | utah.edu |

| C4 | Glycine | wikipedia.org |

| C5 | Glycine | wikipedia.org |

| C6 | Bicarbonate (CO₂) | wikipedia.org |

| N7 | Glycine | wikipedia.org |

| C8 | N¹⁰-Formyl-THF | wikipedia.orgcolumbia.edu |

| N9 | Glutamine | utah.edu |

**3.2. Mechanistic Insights into Ester Group Reactivity

The hydrolysis of the methyl ester group in this compound is a critical reaction that converts the ester into a carboxylic acid. This reaction can proceed through several mechanisms, with its kinetics being highly dependent on pH. science.gov The process generally follows pseudo-first-order kinetics and can be catalyzed by acids or bases, or it can occur under neutral conditions. science.govepa.gov

Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of methanol (B129727) yield the carboxylic acid.

Base-Catalyzed (Saponification) Hydrolysis : In alkaline conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a bimolecular nucleophilic acyl substitution (BAc2) reaction. epa.gov This is typically the most common mechanism for base-catalyzed hydrolysis and results in a tetrahedral intermediate that collapses to form a carboxylate anion and methanol. epa.gov The final carboxylic acid is obtained after protonation during workup.

Neutral Hydrolysis : At neutral pH, hydrolysis can still occur via nucleophilic attack by water, though this process is generally much slower than the catalyzed versions. science.gov

The rate of hydrolysis is significantly influenced by the pH of the solution. A typical pH-rate profile for ester hydrolysis shows that the reaction is slow at neutral pH and accelerates significantly under both acidic and basic conditions. science.gov

Table 2: Representative pH-Rate Profile for Ester Hydrolysis

| pH | Relative Rate Constant (k_obs) | Dominant Mechanism |

|---|---|---|

| 2.0 | Moderate | Acid-Catalyzed |

| 4.0 | Slow | Acid-Catalyzed / Neutral |

| 7.0 | Very Slow | Neutral |

| 10.0 | Fast | Base-Catalyzed |

| 12.0 | Very Fast | Base-Catalyzed |

The conversion of the methyl ester of this compound into an amide is a classic example of nucleophilic acyl substitution. khanacademy.org This reaction involves the displacement of the methoxy (B1213986) group (-OCH₃) of the ester by an amine (R-NH₂). The general mechanism requires activation of the carboxylic acid derivative, as the hydroxyl group is a poor leaving group. umich.edu

The process is typically initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the ester. This addition step forms a high-energy, unstable tetrahedral intermediate, where the carbonyl carbon is sp³ hybridized. This intermediate contains both the incoming amino group and the outgoing methoxy group. The intermediate then collapses, reforming the carbonyl double bond and expelling the methoxy group as a methoxide (B1231860) anion (or methanol, following proton transfer), resulting in the formation of the more stable amide bond. khanacademy.orgnih.gov

This reaction is often catalyzed by either acid or base, or it may require heat. khanacademy.org In the absence of a catalyst, the reaction can be slow because the amine is a neutral nucleophile and the methoxy group is not an excellent leaving group.

**3.3. Reaction Dynamics of the Purine Heterocyclic System

The purine ring is an aromatic heterocyclic system with multiple nitrogen atoms, which significantly influences its reactivity towards electrophiles and nucleophiles. The nitrogen atoms, with their lone pairs of electrons, generally make the ring electron-deficient and thus less reactive towards electrophilic aromatic substitution than benzene. researchgate.net

Electrophilic Attack : Electrophiles are more likely to attack the nitrogen atoms than the carbon atoms of the purine ring. Protonation and alkylation often occur at the ring nitrogens. youtube.comtaylorfrancis.com The specific site of attack (e.g., N1, N3, N7, or N9) can be influenced by the substituents on the ring and the reaction conditions. taylorfrancis.comresearchgate.net For 7H-purine derivatives, the N7 position is a common site for reactions. researchgate.net The presence of the electron-withdrawing methyl carboxylate group at the C2 position would further deactivate the ring toward electrophilic attack at carbon.

Nucleophilic Attack : The electron-deficient nature of the purine ring makes it susceptible to nucleophilic attack, particularly at carbon atoms. Halogenated purines are especially important intermediates in purine synthesis, as the halogen atoms can be readily displaced by nucleophiles. taylorfrancis.com For this compound, nucleophilic attack could potentially occur at positions made more electrophilic by the influence of the ring nitrogens, such as C6 and C8. Guanine radicals, which are electron-deficient, exhibit electrophilic character and can react with nucleophiles. nih.gov

Purine derivatives can undergo various rearrangement and cyclization reactions, often under specific conditions such as changes in pH. nih.gov

Rearrangements : Some purine derivatives are known to undergo rearrangement in aqueous acidic solutions. These reactions can be complex, potentially involving steps like protonation, covalent hydration of the ring, and prototropic shifts. nih.gov For example, the rearrangement of 6-trichloromethyl-9-methylpurine to a 6-dichloromethyl-9-methyl-8-oxopurine has been described, proceeding through a mechanism involving protonation and hydration. nih.gov

Cyclization : The purine ring system can also be a scaffold for further cyclization reactions to build more complex, polycyclic heterocyclic systems. researchgate.netthieme-connect.de These reactions often involve transforming a substituted pyrimidine (B1678525) into a purine by reacting it with a cyclizing agent. google.com For instance, reacting a 4,5-diaminopyrimidine (B145471) derivative with compounds like orthoesters or aldehydes can lead to the formation of the imidazole portion of the purine ring. google.com Depending on the reagents and conditions, these cyclization reactions can proceed with excellent regioselectivity. thieme-connect.de

Prototropic Tautomerism and its Influence on Reaction Pathways

Prototropic tautomerism, the migration of a proton between two or more positions on a molecule, is a fundamental characteristic of purine and its derivatives, including this compound. This phenomenon significantly influences the chemical and physical properties of the compound, thereby dictating its reactivity and the course of reactions it undergoes. The purine ring system contains several nitrogen atoms that can potentially accept or donate a proton, leading to the existence of various tautomeric forms. For purine itself, as many as nine prototropic tautomers are theoretically possible, comprising four NH tautomers and five CH tautomers. nih.gov However, for most purine derivatives, the equilibrium is dominated by the N7-H and N9-H tautomers of the imidazole ring. nih.gov

The relative stability of these tautomers is governed by a delicate balance of factors including intramolecular interactions, the electronic nature of substituents, and the surrounding environment, such as the solvent. acs.org Computational studies on purine and its C2-substituted analogues have provided significant insights into the energetic landscape of these tautomeric forms. These studies consistently indicate that the N9-H tautomer is generally the most stable form in the gas phase, while in polar solvents, the energy difference between the N7-H and N9-H tautomers decreases, and in some cases, the N7-H tautomer can become equally or even more stable. acs.org

For this compound, the presence of the electron-withdrawing methyl carboxylate group at the C2 position is expected to influence the electron distribution within the purine ring system, thereby affecting the relative stability of the N7-H and N9-H tautomers. While specific experimental data for this compound is limited, theoretical studies on related C2-substituted purines suggest that the N9-H tautomer is likely to be the more stable form, though the N7-H tautomer will exist in a dynamic equilibrium.

Table 1: Calculated Relative Energies of N7-H and N9-H Tautomers of a Model C2-Substituted Purine (Data derived from analogous systems)

| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |

| N9-H | 0.00 | 0.00 |

| N7-H | 1.5 - 3.0 | 0.5 - 1.5 |

Note: The data presented in this table is based on computational studies of purines with electron-withdrawing substituents at the C2 position and serves as an illustrative example for the expected trend in this compound.

The existence of this tautomeric equilibrium has profound implications for the reaction pathways of this compound. The availability of two distinct tautomers means that the compound can react through different pathways depending on the specific tautomer involved. For instance, electrophilic attack at the purine ring can occur at different nitrogen atoms depending on which tautomer is present. In the N7-H tautomer, the N9 position is a potential site for electrophilic attack, while in the N9-H tautomer, the N7 position becomes susceptible.

Similarly, reactions involving the exocyclic nitrogen atoms or the functional group at the C2 position can be influenced by the tautomeric state of the purine core. The electron density distribution, and consequently the nucleophilicity or electrophilicity of various atoms in the molecule, differs between the N7-H and N9-H tautomers. This difference in electronic character can lead to variations in reaction rates and product distributions. For example, the acidity of the N-H proton and the basicity of the ring nitrogen atoms are tautomer-dependent, which is a critical factor in acid-base catalyzed reactions.

The solvent environment plays a crucial role in modulating the tautomeric equilibrium and, consequently, the reaction pathways. Polar solvents, through hydrogen bonding and dipole-dipole interactions, can selectively stabilize one tautomer over the other, thus shifting the equilibrium. This solvent-mediated control of tautomerism can be a powerful tool in synthetic chemistry to direct the outcome of a reaction.

Table 2: Key Research Findings on the Influence of Tautomerism on Purine Reactivity

| Research Finding | Implication for this compound Reaction Pathways | Reference |

| The N7-H/N9-H tautomeric equilibrium is sensitive to solvent polarity. | Reaction selectivity can potentially be controlled by the choice of solvent, favoring pathways that proceed through the more stabilized tautomer. | acs.org |

| Substituents on the purine ring alter the relative stability of tautomers. | The methyl carboxylate group at C2 influences the tautomeric equilibrium, which in turn affects the regioselectivity of reactions like alkylation and glycosylation. | acs.org |

| The protonation sites of purine are tautomer-dependent. | In acidic conditions, the site of protonation will be determined by the predominant tautomer, influencing subsequent reactions. | |

| Tautomerism affects the hydrogen bonding patterns of purine bases. | The ability of this compound to participate in intermolecular interactions, crucial for its role in biological systems or supramolecular chemistry, will depend on its tautomeric form. | nih.gov |

Advanced Analytical and Spectroscopic Characterization Techniques for Methyl 7h Purine 2 Carboxylate

Chromatographic Separations and Purity Profiling

Gas Chromatography (GC) with Derivatization Techniques

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile organic compounds. However, the direct analysis of polar compounds such as methyl 7H-purine-2-carboxylate by GC is challenging. colostate.edu The purine (B94841) ring system, with its active hydrogen atoms, contributes to the compound's high polarity and low volatility, making it unsuitable for direct injection into a GC system. colostate.eduresearchgate.net Without modification, the compound would likely exhibit poor peak shape, broad peaks, and strong adsorption to the GC column, leading to inaccurate quantification and poor resolution. colostate.eduresearchgate.net

To overcome these limitations, derivatization is an essential prerequisite for the GC analysis of purines and their derivatives. mdpi.comnih.gov This process involves chemically modifying the analyte to increase its volatility and thermal stability, thereby making it amenable to GC analysis. researchgate.netmdpi.com The primary goal of derivatization in this context is to replace the active hydrogens on the purine ring with nonpolar functional groups. The most common and effective derivatization techniques for compounds like this compound fall into the category of silylation. mdpi.com

Silylation involves reacting the analyte with a silylating reagent to introduce a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are frequently used for the derivatization of purines. nih.govresearchgate.net The resulting silyl (B83357) derivatives are significantly more volatile and less polar, exhibiting excellent chromatographic properties. nih.gov This allows for their successful separation on standard nonpolar capillary GC columns, such as those with polydimethylsiloxane-based stationary phases. gcms.cz

The general derivatization process involves dissolving the sample in an appropriate solvent and adding the derivatizing agent. The reaction is often facilitated by heating. Following the reaction, the derivatized sample can be directly injected into the GC-MS system for analysis. The use of these techniques enables low-level detection and quantification of purine derivatives in various matrices. nih.gov

Table 1: Common Derivatization Reagents for GC Analysis of Purines

| Derivatization Reagent | Abbreviation | Type of Derivative | Key Advantages |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Highly effective for compounds with active hydrogens; produces volatile and stable derivatives. gcms.czresearchgate.net |

| N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide | MTBSTFA | tert-butyldimethylsilyl (TBDMS) | Forms stable derivatives with excellent GC-MS properties suitable for low-level detection. nih.gov |

Chemical Derivatization Strategies for Enhanced Analytical Detection

Chemical derivatization is employed not only to enable GC analysis but also to significantly enhance the analytical detection and characterization of the analyte. researchgate.netjfda-online.com The strategies aim to modify the chemical structure of this compound to improve its response to a specific detector, enhance its separation from other components, and produce more informative mass spectra for structural elucidation. jfda-online.com

The key objectives of derivatization for enhanced detection include:

Improving Chromatographic Properties: Derivatization reduces intermolecular hydrogen bonding, which in turn minimizes peak tailing and improves peak symmetry and resolution. researchgate.netresearchgate.net This leads to more accurate and reproducible quantification.

Enhancing Detector Response: While not the primary method for purines, certain derivatization agents can introduce specific functional groups (e.g., halogens) that strongly interact with selective detectors like the Electron Capture Detector (ECD), thereby lowering detection limits. researchgate.net

Modifying Mass Spectrometric Fragmentation: Derivatization is crucial for GC-MS analysis. The formation of derivatives, such as TMS or TBDMS ethers, yields molecules with predictable and often more structurally informative fragmentation patterns upon electron ionization. researchgate.netnih.gov This facilitates mass spectral interpretation and confident identification of the compound. For instance, TBDMS derivatives are known to produce prominent molecular ions or characteristic fragments resulting from the loss of the tert-butyl group, which aids in determining the molecular weight of the original analyte. nih.gov

Alkylation and acylation are other derivatization strategies that can be applied. gcms.cz Alkylation, such as esterification, modifies carboxyl or hydroxyl groups, while acylation targets amino and hydroxyl groups. colostate.edugcms.cz For this compound, derivatization primarily targets the N-H groups of the purine ring. Reagents like ethyl chloroformate can be used, which react with these active sites to form stable derivatives suitable for GC analysis. researchgate.net The choice of derivatization strategy depends on the analytical objective, the sample matrix, and the available instrumentation. For quantitative analysis of purine derivatives, stable isotope-labeled internal standards are often co-derivatized with the analyte to ensure the highest accuracy and precision.

Table 2: Derivatization Strategies and Their Impact on Analytical Detection

| Strategy | Reagent Type | Target Functional Group | Impact on Detection |

|---|---|---|---|

| Silylation | Silylating agents (e.g., BSTFA, MTBSTFA) | -NH, -OH, -SH | Increases volatility and thermal stability for GC; produces characteristic mass fragments for MS identification. mdpi.comnih.gov |

| Acylation | Acylating agents (e.g., Anhydrides, Acyl Halides) | -NH, -OH | Improves volatility and chromatographic behavior; can be used to introduce fluorinated groups for enhanced ECD detection. researchgate.netgcms.cz |

Computational and Theoretical Chemistry Studies of Methyl 7h Purine 2 Carboxylate

Quantum Chemical Investigations of Electronic Structure and Energetics

Density Functional Theory (DFT) has been employed to investigate the ground state properties of purine (B94841) derivatives, providing insights into their electronic structure and stability. For instance, DFT calculations have been used to study the effects of substituents on the stability of purine tautomers. nih.gov These studies often utilize functionals like B97D3 with augmented correlation-consistent basis sets (e.g., aug-cc-pVDZ) to accurately describe electron correlation and dispersion effects. nih.gov

The electronic properties of the purine ring system are sensitive to substitution. The introduction of an electron-withdrawing group, such as a carboxylate group at the C2 position, can polarize the purine ring, influencing its electrophilicity at other positions like C6 and C8. This polarization can be quantified through analysis of the molecular electrostatic potential and atomic charges derived from DFT calculations.

Furthermore, DFT is instrumental in determining various ground state properties that are crucial for understanding the molecule's behavior. These properties include optimized geometries, vibrational frequencies, and dipole moments. For the related purine systems, the calculated dipole moments for the N(9)H and N(7)H tautomers at the MP2/6-31G* level are 3.8 D and 5.8 D, respectively, highlighting the significant electronic differences between tautomers. acs.org While specific DFT data for methyl 7H-purine-2-carboxylate is not extensively available in the provided results, the principles from studies on analogous purine derivatives are directly applicable. nih.govnih.gov

Table 1: Calculated Ground State Properties of Purine Tautomers (Illustrative) This table is illustrative and based on data for the parent purine system. Specific values for this compound would require dedicated calculations.

| Property | 9H-Purine | 7H-Purine | Method/Basis Set | Reference |

|---|---|---|---|---|

| Relative Energy (kcal/mol) | 0.0 | ~4.0 | MP2/6-31G | acs.org |

| Dipole Moment (D) | 3.8 | 5.8 | MP2/6-31G | acs.org |

For the study of excited states and the prediction of spectroscopic properties, more computationally intensive ab initio methods like the Complete Active Space Self-Consistent Field (CASSCF) and the Multiconfigurational Second-Order Perturbation Theory (CASPT2) are often necessary. acs.orgmdpi.com These methods are particularly well-suited for describing the electronic transitions that give rise to UV-Vis spectra. acs.org

CASSCF/CASPT2 calculations have been successfully applied to investigate the electronic spectra of the N(9)H and N(7)H tautomers of purine. acs.org These studies provide vertical excitation energies, oscillator strengths, and the polarization of electronic transitions. acs.org For the N(7)H tautomer of purine, the lowest excited singlet π → π* state is predicted at 4.68 eV with an oscillator strength of 0.067. acs.org The wave function for this state is dominated by the HOMO to LUMO transition. acs.org

The substitution at the C(2) position is known to decrease the energy of the first π → π* state considerably. nih.gov While frontier molecular orbital theory can provide a qualitative explanation, quantitative descriptions require high-level ab initio calculations. nih.gov The CASPT2 method, in particular, has been shown to be a reliable tool for such investigations. molcas.org

Table 2: Predicted Excited State Properties for N(7)H-Purine (Illustrative) This table is illustrative and based on data for the parent purine system. Specific values for this compound would require dedicated calculations.

| State | Excitation Energy (eV) | Oscillator Strength (f) | Dominant Configuration | Method | Reference |

|---|---|---|---|---|---|

| 2 1A' (π → π) | 4.68 | 0.067 | H → L (43%) | CASPT2/ANO | acs.org |

| 3 1A' (π → π) | 5.14 | 0.291 | H-1 → L (23%) | CASPT2/ANO | acs.org |

Conformational Analysis and Tautomeric Preference Studies

The tautomeric preference in purines is a critical aspect of their chemistry, with the 7H and 9H forms being the most common. nih.govacs.org In the gas phase, for neutral, unsubstituted purine, the 9H tautomer is generally the most stable, followed by the 7H tautomer. acs.orgnih.gov The relative stability of these tautomers can be influenced by substituent effects. nih.gov

For purine derivatives, the 9H tautomer is typically the most stable in all cases. nih.gov However, there are exceptions, such as with 7-NO₂-purine, where the 7H tautomer is more stable due to the formation of a weak intramolecular hydrogen bond. nih.gov The energy difference between the 9H and 7H tautomers of unsubstituted purine is approximately 4 kcal/mol in the ground state. nasa.gov This energy separation can change upon electronic excitation. nasa.gov

The presence of a substituent at the C2 position can influence the relative stabilities of the tautomers. For instance, in C2-substituted purines, the stability generally decreases in the order 9H > 7H > 3H > 1H. researchgate.net The solvent environment can also play a significant role in tautomeric preference, with polar solvents potentially stabilizing one tautomer over another. nasa.govresearchgate.net

Table 3: Relative Energies of Purine Tautomers (Illustrative) This table is illustrative and based on data for the parent purine system. Specific values for this compound would require dedicated calculations.

| Tautomer | Relative Energy (kcal/mol) - Gas Phase | Reference |

|---|---|---|

| 9H-Purine | 0.0 | acs.org |

| 7H-Purine | ~4.0 | nasa.gov |

| 3H-Purine | Higher in energy | acs.org |

| 1H-Purine | Least stable | acs.org |

The aromaticity of the purine ring system is a key factor in its stability and can be quantified using various indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA). acs.orgresearchgate.net The HOMA index is based on the deviation of bond lengths from an ideal aromatic system. acs.org

Studies have shown that the 7H and 9H tautomers of purine exhibit higher aromaticity compared to the 1H and 3H tautomers. researchgate.net This is because the fused five- and six-membered rings in the 7H and 9H tautomers both contain six π-electrons, following Hückel's 4N+2 rule for aromaticity. researchgate.net In contrast, the rings in the 1H and 3H tautomers have five or seven π-electrons, leading to lower aromaticity. researchgate.net

The substituent at the C2 position can modulate the aromaticity of both the five- and six-membered rings. acs.org For C2-substituted 7H and 9H adenine (B156593) tautomers, substituents have been observed to reduce the aromaticity of the five-membered ring while increasing that of the six-membered ring. acs.org The HOMA index provides a valuable tool for quantitatively assessing these changes in electronic delocalization. acs.orgrsc.org

Table 4: HOMA Values for Purine Tautomers (Illustrative) This table is illustrative and based on data for the parent purine system. Specific values for this compound would require dedicated calculations.

| Tautomer | HOMA (5-membered ring) | HOMA (6-membered ring) | Reference |

|---|---|---|---|

| 9H-Purine | Higher Aromaticity | Higher Aromaticity | researchgate.net |

| 7H-Purine | Higher Aromaticity | Higher Aromaticity | researchgate.net |

| 3H-Purine | Lower Aromaticity | Lower Aromaticity | researchgate.net |

| 1H-Purine | Lower Aromaticity | Lower Aromaticity | researchgate.net |

Molecular Modeling and Simulation of Interactions

Molecular modeling and simulation techniques are powerful tools for studying the interactions of purine derivatives with their biological targets. These methods can provide insights into the binding modes and structure-activity relationships of these compounds. cuni.czcuni.cz

For example, molecular modeling studies have been used to understand the interaction of 7H-purine derivatives with the enzyme decaprenylphosphoryl-β-D-ribose oxidase (DprE1), a key target in Mycobacterium tuberculosis. cuni.czcuni.cz These studies, often combined with molecular dynamics simulations, can reveal the key structural features necessary for effective drug-target interactions. cuni.czcuni.cz

The planar structure of purine carboxylates may allow them to mimic natural ligands, such as folate, and competitively bind to the active sites of enzymes like dihydrofolate reductase (DHFR). The specific interactions, including hydrogen bonding and π-π stacking, can be elucidated through molecular docking and simulation. While specific modeling studies on this compound are not detailed in the provided search results, the methodologies applied to similar 7H-purine systems are directly relevant. cuni.czcuni.cz

Computational Analysis of Ligand-Receptor Binding Modes (Focus on molecular recognition principles)

The interaction of a ligand with its biological target is governed by the principles of molecular recognition, which involve a variety of non-covalent interactions. Computational analysis can predict the likely binding modes of this compound with potential protein receptors by identifying key intermolecular forces. The structure of this compound, with its purine core, carboxylate group, and specific tautomeric form, dictates its potential interactions. vulcanchem.com

The purine scaffold itself, being an aromatic system, can participate in π-π stacking interactions with aromatic residues of a receptor, such as phenylalanine, tyrosine, or tryptophan. core.ac.uk The nitrogen atoms within the purine ring can act as hydrogen bond acceptors, while the N7-H group can serve as a hydrogen bond donor. vulcanchem.comresearchgate.net The methyl ester group at the C2 position introduces both a potential hydrogen bond acceptor (the carbonyl oxygen) and a hydrophobic component (the methyl group). researchgate.net The electron-withdrawing nature of the carboxylate group can polarize the purine ring, potentially enhancing its electrophilicity and influencing interactions with biological targets. vulcanchem.com

Docking simulations, a common computational technique, can be employed to place this compound into the binding site of a target protein and score the potential binding poses based on these interactions. pcbiochemres.com The results of such analyses can guide the design of more potent and selective ligands. nih.gov

Table 1: Predicted Ligand-Receptor Interactions for this compound

| Molecular Feature | Potential Interaction Type | Potential Receptor Residues |

| Purine Ring | π-π Stacking | Phe, Tyr, Trp |

| Purine Ring Nitrogens (N1, N3, N9) | Hydrogen Bond Acceptor | Arg, Lys, His, Asn, Gln |

| N7-H | Hydrogen Bond Donor | Asp, Glu, Ser, Thr, Main-chain C=O |

| C2-Carbonyl Oxygen | Hydrogen Bond Acceptor | Arg, Lys, His, Asn, Gln |

| C2-Methyl Group | Hydrophobic Interaction | Val, Leu, Ile, Ala, Met |

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic nature of molecules and their interactions over time. acs.org For this compound, MD simulations can provide insights into its conformational flexibility and how it might adapt its shape upon binding to a receptor. acs.orgfrontiersin.org These simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that describes how the positions and velocities of the atoms evolve. acs.org

By simulating the molecule in a realistic environment, such as in explicit solvent, MD can explore the accessible conformational space. nih.gov This is crucial because the biological activity of a molecule can be highly dependent on its conformation. frontiersin.org Enhanced sampling techniques can be used to more efficiently explore the conformational landscape and overcome energy barriers. acs.org The resulting ensemble of conformations can then be used in further studies, such as ensemble docking, to account for ligand flexibility during the prediction of binding modes. acs.orgfrontiersin.org

Table 2: Typical Parameters for Molecular Dynamics Simulations of this compound

| Parameter | Typical Value/Method | Purpose |

| Force Field | CHARMM, AMBER, GROMOS | Describes the potential energy of the system. nih.gov |

| Water Model | TIP3P, SPC/E | Represents the solvent environment. nih.gov |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | Duration of the simulation to sample relevant motions. acs.org |

| Temperature | 300 K (physiological) | Controlled via a thermostat to mimic biological conditions. nih.gov |

| Pressure | 1 atm | Controlled via a barostat for constant pressure simulations. |

| Time Step | 1-2 femtoseconds (fs) | Integration step for solving equations of motion. nih.gov |

| Ensemble | NVT (Canonical), NPT (Isothermal-Isobaric) | Statistical ensemble defining the thermodynamic state. nih.gov |

Theoretical Prediction of Reaction Mechanisms and Catalysis

Theoretical chemistry methods, particularly quantum mechanics (QM) and combined quantum mechanics/molecular mechanics (QM/MM) approaches, can be used to elucidate the mechanisms of chemical reactions involving this compound. acs.orgacs.org These methods can calculate the energies of reactants, products, and transition states, allowing for the determination of activation energies and reaction pathways. mdpi.commdpi.com

For this compound, theoretical studies could investigate its stability, reactivity, and potential for catalytic activity. For instance, the hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental reaction that could be studied computationally. mdpi.compnas.org DFT (Density Functional Theory) calculations could be used to model the reaction pathway, both uncatalyzed and catalyzed by an acid or base, to understand the factors that influence the reaction rate. mdpi.com

Furthermore, if this compound were to act as a catalyst itself, for example in a biological system, QM/MM methods could be employed to model its interaction within an enzyme active site and its role in the catalytic cycle. mdpi.com These calculations can provide detailed insights into the electronic rearrangements that occur during the reaction, which are difficult to probe experimentally. mdpi.com

Table 3: Potential Reaction Pathways for Theoretical Study

| Reaction Type | Proposed Mechanism | Key Computational Insight |

| Ester Hydrolysis (Acid-catalyzed) | Protonation of the carbonyl oxygen, followed by nucleophilic attack of water. | Determination of the activation energy barrier and the structure of the tetrahedral intermediate. mdpi.com |

| Ester Hydrolysis (Base-catalyzed) | Nucleophilic attack of hydroxide (B78521) on the carbonyl carbon. | Calculation of the free energy profile and identification of the rate-limiting step. pnas.org |

| N-Alkylation | SN2 reaction at one of the purine nitrogens. | Prediction of the most likely site of alkylation based on calculated nucleophilicity. |

| Aromatic Substitution | Electrophilic or nucleophilic attack on the purine ring. | Analysis of the electron density to predict regioselectivity. vulcanchem.com |

Methyl 7h Purine 2 Carboxylate in Chemical Precursor Applications and Materials Chemistry

Role as a Versatile Synthon in Synthetic Organic Chemistry

In synthetic organic chemistry, a synthon is a conceptual unit within a molecule that facilitates the formation of a specific chemical bond. Methyl 7H-purine-2-carboxylate serves as a versatile synthon due to its reactive sites, enabling the construction of a wide array of more complex molecular architectures.

Building Block for Novel Heterocyclic Compounds

The purine (B94841) scaffold of this compound is a fundamental component in the synthesis of novel heterocyclic compounds. vulcanchem.com The presence of the methyl ester group provides a handle for various chemical transformations. For instance, hydrolysis of the ester can yield the corresponding carboxylic acid, which can then be coupled with other molecules to form amides or esters. vulcanchem.com

Furthermore, the purine ring itself can undergo substitution reactions. The electron-withdrawing nature of the carboxylate group can influence the reactivity of the purine ring, making certain positions susceptible to nucleophilic or electrophilic attack. This allows for the introduction of diverse functional groups and the construction of new heterocyclic systems. For example, purine derivatives are used as starting materials for the synthesis of compounds with potential biological activity, such as inhibitors of phosphoinositide 3-kinase (PI3K) and mTOR. google.com

| Precursor | Reagents/Conditions | Product Type | Reference |

| 2,3-diaminomaleonitrile, isocyanates, aldehydes | TEA, I2 | 7H-purin-8(9H)-one derivatives | rsc.org |

| 6-chloro-9H-purine, amino acid tert-butyl esters | DMA, TEA, reflux | N-(6-aminoacyl-9H-purin-2-yl)acetamide | rsc.org |

| 2-azido-3-chloropyrazine, pyrazole | N/A | 5H-pyrazolo[1′,2′:1,2] vulcanchem.comCurrent time information in Bangalore, IN.hidenisochema.comtriazolo[4,5-b]pyrazin-6-ium | mdpi.com |

Precursor for Annulated and Polycyclic Purine Architectures

Annulated purines are formed by fusing an additional ring onto the purine core, leading to more complex polycyclic systems. This compound can serve as a starting point for such constructions. The functional groups on the purine ring can be strategically manipulated to facilitate intramolecular cyclization reactions, resulting in the formation of new rings.

For example, a dichloromethyl group, which can be seen as a synthetic equivalent of a carboxylate under certain conditions, can be used to build expanded purine rings. sciforum.net This approach highlights the potential for the carboxylate group or its derivatives to act as a linchpin in the assembly of complex polycyclic structures. These reactions often involve the formation of new carbon-carbon or carbon-heteroatom bonds, leading to a significant increase in molecular complexity. acs.org

Scaffold for the Development of Advanced Chemical Tools

The purine core is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. researchgate.net By modifying the substituents on the purine ring of this compound, chemists can develop a library of compounds for screening against various biological targets. These compounds can be used as chemical probes to study biological processes or as starting points for drug discovery. researchgate.net

For instance, the synthesis of various substituted purines has been explored for their potential as inhibitors of enzymes like dihydrofolate reductase (DHFR), a target for antimicrobial drugs. vulcanchem.com The ability to systematically alter the structure of the purine scaffold allows for the fine-tuning of its biological activity.

Methodologies for Diversity-Oriented Synthesis (DOS) using Purine-2-Carboxylate Cores

Diversity-oriented synthesis (DOS) is a strategy for the efficient synthesis of a wide range of structurally diverse small molecules. scispace.com The purine-2-carboxylate core is an excellent starting point for DOS because it offers multiple points for diversification. researchgate.netrsc.org

Starting with this compound, different building blocks can be introduced at various positions on the purine ring and the carboxylate group. By employing a series of branching reaction pathways, a single starting material can be converted into a large collection of distinct molecules. scispace.commdpi.com This approach accelerates the discovery of new compounds with desired properties, as it allows for the exploration of a larger area of "chemical space." researchgate.net

| DOS Strategy | Key Feature | Resulting Diversity | Reference |

| Ring-opening of vinyl cyclopropanes with purines | Lewis acid-catalyzed ring-opening | Access to N7 and N9-substituted acyclic nucleosides | rsc.org |

| Scaffold-based approach | Modification of a privileged purine core | Library of compounds for biological screening | researchgate.net |

| Complexity-to-diversity | Using complex natural products as starting points | Generation of diverse natural product-like compounds | mdpi.com |

Integration into Supramolecular Architectures and Functional Materials

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. researchgate.net Purine derivatives, including those with carboxylate groups, can participate in the formation of such assemblies through hydrogen bonding and π-π stacking interactions. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 7H-purine-2-carboxylate, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification of purine derivatives. For example, carboxylation at the 2-position can be achieved using potassium permanganate oxidation of methyl-substituted precursors under controlled pH (pH 4–5) and temperature (90–95°C), as demonstrated in analogous pyridine carboxylate syntheses . Optimization involves adjusting stoichiometry (e.g., 0.44 mol KMnO₄ per 0.1 mol substrate) and monitoring reaction progress via TLC or HPLC.

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of elemental analysis (C, H, N), NMR (¹H/¹³C), and mass spectrometry. For instance, elemental analysis should align with theoretical values (e.g., C₈H₆N₄O₂: C 49.49%, H 3.11%, N 28.85%) within ±0.3% deviation . ¹H NMR should resolve purine ring protons (δ 7.4–8.3 ppm) and the methyl ester group (δ 3.85–4.0 ppm), while IR confirms the carbonyl stretch (~1700 cm⁻¹) .

Q. What experimental protocols are recommended for assessing the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies at 25°C/60% RH, 40°C/75% RH, and light exposure (ICH Q1A guidelines). Monitor degradation via HPLC-UV at 254 nm, with acceptance criteria ≥95% purity over 6 months. Use argon-purged vials for hygroscopic or oxygen-sensitive samples .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Perform geometry optimization and frontier molecular orbital (FMO) analysis using Gaussian 09 at the B3LYP/6-311++G(d,p) level. Calculate electrophilicity index (ω) and Fukui functions to identify reactive sites. Compare with experimental kinetic data (e.g., reaction rates with amines) to validate predictions .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability) for this compound derivatives?

- Methodological Answer : Standardize assays using positive/negative controls (e.g., ATP-competitive kinase inhibitors) and ensure consistent cell lines (e.g., HEK293 vs. HeLa). Analyze data via ANOVA with post-hoc Tukey tests to identify outliers. Publish raw datasets and statistical code for transparency .

Q. How do crystal packing and hydrogen-bonding networks influence the compound’s solubility and bioavailability?

- Methodological Answer : Obtain single-crystal X-ray diffraction data (e.g., space group , ) and analyze Hirshfeld surfaces via CrystalExplorer. Correlate hydrogen-bond metrics (e.g., D–H···A distances) with solubility profiles in polar/nonpolar solvents. Use molecular dynamics simulations to predict membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.